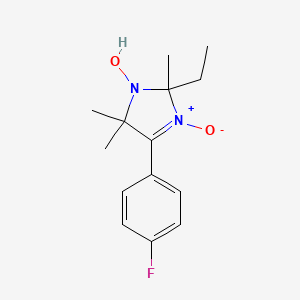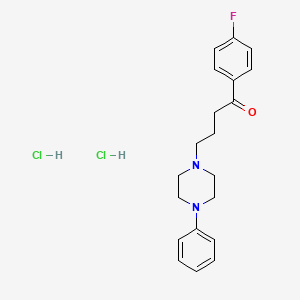
1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-1-butanone dihydrochloride
説明
1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-1-butanone dihydrochloride, also known as FPB, is a chemical compound that has been extensively studied for its scientific research applications. It belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects.
作用機序
1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-1-butanone dihydrochloride acts as a partial agonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and the dopamine D3 receptor has been implicated in drug addiction and other neurological disorders. By selectively binding to the dopamine D3 receptor, this compound can modulate the activity of this receptor and affect the release of dopamine in the mesolimbic system.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the mesolimbic system, which can lead to increased motivation and reward-seeking behavior. This compound has also been found to modulate the activity of other neurotransmitter systems, including the serotonin and noradrenaline systems. These effects suggest that this compound may have potential therapeutic applications in the treatment of drug addiction and other neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-1-butanone dihydrochloride in lab experiments is its high affinity for the dopamine D3 receptor. This allows for selective modulation of the activity of this receptor, which can be useful in studying its role in drug addiction and other neurological disorders. However, one limitation of using this compound is its partial agonist activity, which may complicate the interpretation of results in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-1-butanone dihydrochloride. One area of interest is the potential therapeutic applications of this compound in the treatment of drug addiction and other neurological disorders. Another area of interest is the development of more selective ligands for the dopamine D3 receptor, which could lead to a better understanding of the role of this receptor in the brain. Finally, further research is needed to elucidate the biochemical and physiological effects of this compound and its potential implications for human health.
科学的研究の応用
1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-1-butanone dihydrochloride has been extensively studied for its scientific research applications. It has been found to have a high affinity for the dopamine D3 receptor and has been used as a selective ligand for the receptor. This compound has also been used as a tool for studying the role of the dopamine D3 receptor in drug addiction and other neurological disorders.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O.2ClH/c21-18-10-8-17(9-11-18)20(24)7-4-12-22-13-15-23(16-14-22)19-5-2-1-3-6-19;;/h1-3,5-6,8-11H,4,7,12-16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQSFWXNIIFFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-furoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3984741.png)
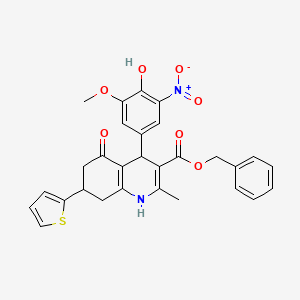
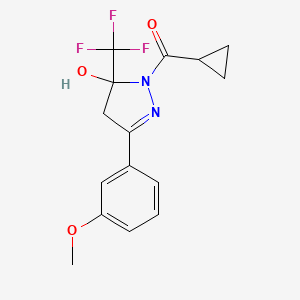
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984765.png)
![2-methyl-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B3984781.png)

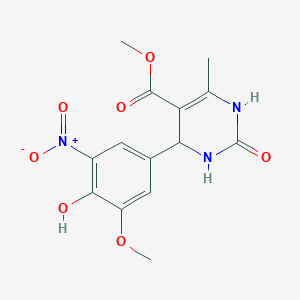
![5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B3984798.png)
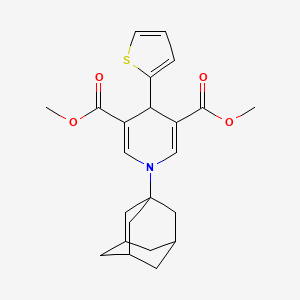
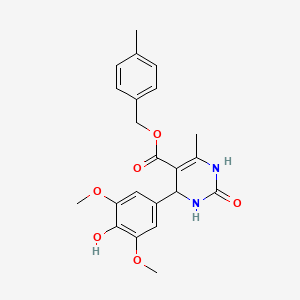
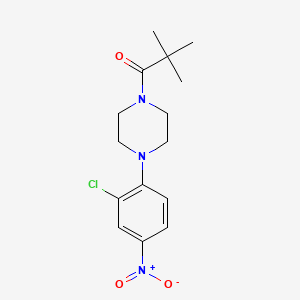
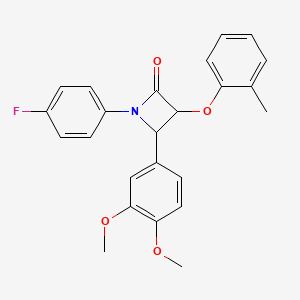
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B3984837.png)
